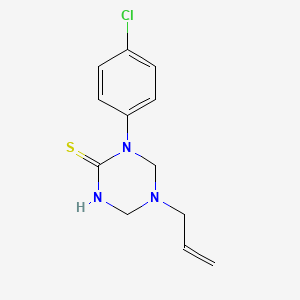
1-(4-Chlorophenyl)-5-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione is a chemical compound with a unique structure that includes a chlorophenyl group, a prop-2-en-1-yl group, and a triazinane-2-thione ring
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-5-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione typically involves the reaction of 4-chlorobenzylamine with allyl isothiocyanate under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-5-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2-thione: This compound has a similar structure but with a thiazolidine ring instead of a triazinane ring.
1-(4-Chlorophenyl)-5-(prop-2-en-1-yl)-1,3,5-triazine-2-thione: This compound differs by having a triazine ring instead of a triazinane ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both chlorophenyl and prop-2-en-1-yl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14ClN3S |
|---|---|
Molecular Weight |
267.78 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-prop-2-enyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C12H14ClN3S/c1-2-7-15-8-14-12(17)16(9-15)11-5-3-10(13)4-6-11/h2-6H,1,7-9H2,(H,14,17) |
InChI Key |
QELURTLOGMHNAX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CNC(=S)N(C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11470522.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11470524.png)
![N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B11470530.png)
![7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11470537.png)
![[5-(2-Amino-4-ethoxy-5-methoxyphenyl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B11470542.png)
![4-(4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11470543.png)
![5-Oxo-3-phenyl-7-[3-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11470551.png)

![7-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11470569.png)

![4-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B11470591.png)
![1-(4-chlorophenyl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine](/img/structure/B11470619.png)
![7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11470622.png)
![1-(6-chloropyridazin-3-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11470630.png)
